1,4-Dihidroxi-2-butanoona

Descripción general

Descripción

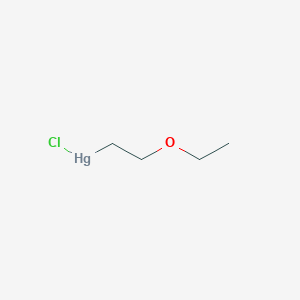

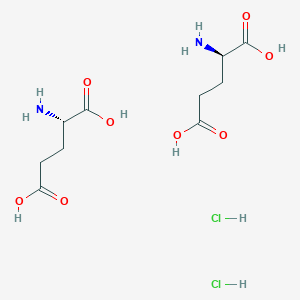

1,4-Dihydroxy-2-butanone is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Dihydroxy-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydroxy-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Función en la Biosíntesis de Riboflavina

La 1,4-Dihidroxi-2-butanoona desempeña un papel crucial en la biosíntesis de riboflavina, también conocida como vitamina B2 . La riboflavina sirve como precursor para las flavoenzimas (FMN y FAD) y es esencial para todos los organismos vivos . Los dos pasos enzimáticos comprometidos de la biosíntesis de riboflavina son realizados en las plantas por enzimas bifuncionales RIBA que comprenden la GTP ciclohidrolasa II (GCHII) y la 3,4-dihidroxi-2-butanoona-4-fosfato sintasa (DHBPS) .

Producción Industrial de Riboflavina

En la producción industrial de riboflavina, la this compound es un intermedio clave . Una de las proteínas codificadas por el operón de riboflavina de Bacillus subtilis, RibA, fue identificada como la enzima limitante de la velocidad en una cepa productora de riboflavina industrial . Ambas actividades enzimáticas de RibA, la actividad de la 3,4-dihidroxi-2-butanoona 4-fosfato sintasa ubicada en la mitad N-terminal de la proteína y la actividad de la GTP ciclohidrolasa II del dominio C-terminal, son necesarias para la mejora de la productividad de riboflavina .

Función en la Síntesis de Flavoenzimas

La this compound está involucrada en la síntesis de flavín mononucleótido (FMN) y flavín adenín dinucleótido (FAD), que son cofactores esenciales para numerosas enzimas (por ejemplo, deshidrogenasas, oxidasas, reductasas) que participan en procesos de oxidación-reducción de uno y dos electrones críticos para las principales vías metabólicas en todos los organismos .

Función en la Fisiología Vegetal

En las plantas, las proteínas RIBA, que incluyen la 3,4-dihidroxi-2-butanoona-4-fosfato sintasa (DHBPS), se translocan a los cloroplastos . Esto sugiere un papel para la this compound en la fisiología vegetal, particularmente en los procesos que ocurren dentro de los cloroplastos .

Función en la Ingeniería Genética

Los genes que codifican las enzimas involucradas en la síntesis de this compound, como RibA, se pueden manipular para fines de ingeniería genética <svg class="icon" height="16" p-id="1735" t="170926

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dihydroxy-2-butanone is the riboflavin biosynthetic pathway in bacteria . This pathway is crucial for the survival of bacteria and is absent in humans, making it an emerging target for antimicrobial drugs .

Mode of Action

1,4-Dihydroxy-2-butanone interacts with the enzymes of the riboflavin biosynthetic pathway, specifically the 3,4-dihydroxy-2-butanone 4-phosphate synthase . This interaction leads to changes in the pathway, affecting the survival and growth of bacteria .

Biochemical Pathways

The affected pathway is the riboflavin biosynthetic pathway , which consists of seven distinct enzymes . The interaction of 1,4-Dihydroxy-2-butanone with this pathway affects the production of riboflavin, a vital component for various cellular functions .

Pharmacokinetics

Its physical and chemical properties such as density (1201g/cm3) and boiling point (242692ºC at 760 mmHg) have been reported . These properties can impact the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Result of Action

The action of 1,4-Dihydroxy-2-butanone on the riboflavin biosynthetic pathway can lead to a decrease in the survival and growth of bacteria . This is due to the reduced production of riboflavin, which is essential for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dihydroxy-2-butanone. For instance, in the industrial production of riboflavin through fermentation, overexpression of certain genes in the purine biosynthesis pathway has been shown to increase riboflavin production . This suggests that genetic and environmental factors can influence the efficacy of 1,4-Dihydroxy-2-butanone in inhibiting the riboflavin biosynthetic pathway.

Análisis Bioquímico

Biochemical Properties

1,4-Dihydroxy-2-butanone plays a significant role in the biosynthesis of riboflavin (vitamin B2), an essential nutrient involved in various biological oxidation processes . The conversion steps from inosine monophosphate (IMP) to 3,4-dihydroxy-2-butanone 4-phosphate (DARPP) are critical in riboflavin production . The genes encoding enzymes involved in these reactions are guaB, guaA, gmk, ndk, and ribA .

Cellular Effects

1,4-Dihydroxy-2-butanone influences cellular function by participating in the metabolic pathways of riboflavin biosynthesis . It interacts with various enzymes and proteins, including GTP cyclohydrolase II and NADH oxidase , affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of 1,4-Dihydroxy-2-butanone involves its conversion into DARPP, a key intermediate in the riboflavin biosynthesis pathway . This process is catalyzed by several enzymes, including GTP cyclohydrolase II and NADH oxidase . These enzymes facilitate the cleavage of GTP and the conversion of DARPP, thereby influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydroxy-2-butanone can change over time. For instance, the nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of riboflavin turns out to be almost twice that of the free enzyme system after a 12-hour reaction .

Dosage Effects in Animal Models

The effects of 1,4-Dihydroxy-2-butanone in animal models vary with different dosages. Specific studies detailing the dosage effects of 1,4-Dihydroxy-2-butanone in animal models are currently limited .

Propiedades

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?

A: Research indicates that a derivative of 1,4-Dihydroxy-2-butanone, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.

Q2: What is the structural characterization of 1,4-Dihydroxy-2-butanone?

A: 1,4-Dihydroxy-2-butanone has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for 1,4-Dihydroxy-2-butanone is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q3: Can you elaborate on the catalytic properties and applications of 1,4-Dihydroxy-2-butanone?

A: While 1,4-Dihydroxy-2-butanone itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce 1,4-Dihydroxy-2-butanone with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like 1,4-Dihydroxy-2-butanone.

Q4: How is 1,4-Dihydroxy-2-butanone involved in microbial stereoinversion processes?

A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to 1,4-Dihydroxy-2-butanone, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of 1,4-Dihydroxy-2-butanone as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)